

Structural and functional comparison of enzymes acting on 7-Ketologanin and loganin

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Compound of Interest

Compound Name: 7-Ketologanin

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A Comparative Guide to Enzymes Acting on 7-Ketologanin and Loganin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of enzymes that metabolize the iridoid glycosides **7-Ketologanin** and Loganin. These compounds are key intermediates in the biosynthesis of valuable monoterpene indole alkaloids (MIAs), such as the anticancer agents vinblastine and vincristine, and the neuroprotective compound loganin. Understanding the enzymes that act on these substrates is crucial for metabolic engineering and the development of novel therapeutic agents.

Structural and Functional Overview

Enzymes that modify **7-Ketologanin** and Loganin are primarily from the cytochrome P450 superfamily, specifically the CYP72A clan. These enzymes catalyze oxidative reactions, often leading to the cleavage of the cyclopentane ring of the iridoid structure, a critical step in the formation of secoiridoids.

Enzymes Acting on Loganin:

- Secologanin Synthase (SLS): Predominantly found in plants like *Catharanthus roseus*, SLS (EC 1.14.19.62), a member of the CYP72A1 subfamily, is a key enzyme in MIA biosynthesis.

[1][2] It catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin.[1][3] Some isoforms of SLS have been shown to further oxidize secologanin to secoxyloganin.[4]

- Bifunctional Secologanic Acid Synthases (SLAS): In *Camptotheca acuminata*, enzymes such as CYP72A564 and CYP72A565 exhibit broader substrate specificity.[5][6] They can act as both SLAS, converting loganic acid to secologanic acid, and as SLS, converting loganin to secologanin.[5][6][7]

Enzymes Acting on **7-Ketologanin**:

- In the olive (*Olea europaea*), two bifunctional cytochrome P450 enzymes, Oleoside Methyl Ester Synthase (OeOMES) and Secoxyloganin Synthase (OeSXS), utilize a **7-ketologanin** intermediate. These enzymes are homologous to *C. roseus* SLS and catalyze the oxidative C-C bond cleavage of 7-epi-loganin to produce oleoside methyl ester and secoxyloganin, respectively, via a **7-ketologanin** intermediary.[8]

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative and qualitative data for the enzymes discussed.

Table 1: Substrate Specificity and Products

Enzyme	Organism	Substrate(s)	Product(s)
Secologanin Synthase (SLS) (CYP72A1)	Catharanthus roseus	Loganin, Secologanin	Secologanin, Secoxyloganin[4]
Secologanic Acid Synthase (SLAS) (CYP72A564)	Camptotheca acuminata	Loganic acid, Loganin	Secologanic acid, Secologanin[5][6]
Secologanic Acid Synthase (SLAS) (CYP72A565)	Camptotheca acuminata	Loganic acid, Loganin	Secologanic acid, Secologanin[5][6]
OeOMES / OeSXS	Olea europaea	7-epi-loganin (via a 7-ketologanin intermediate)	Oleoside methyl ester, Secoxyloganin[8]

Table 2: Kinetic Parameters

Enzyme	Substrate	Km (μM)	kcat (s^{-1})	kcat/Km ($\text{s}^{-1}\mu\text{M}^{-1}$)
SLS (CYP72A1) from <i>C. roseus</i>	Loganin	Data not available	Data not available	Data not available
SLAS (CYP72A564) from <i>C. acuminata</i>	Loganic acid	11 ± 2	0.19 ± 0.01	0.017
Loganin	13 ± 2	0.12 ± 0.01	0.0092	
SLAS (CYP72A565) from <i>C. acuminata</i>	Loganic acid	12 ± 2	0.18 ± 0.01	0.015
Loganin	35 ± 5	0.11 ± 0.01	0.0031	
OeOMES / OeSXS from <i>O. europaea</i>	7-Ketologanin	Data not available	Data not available	Data not available

Kinetic data for *Camptotheca acuminata* SLASs are derived from studies on purified, full-length enzymes and reflect their dual substrate specificity.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

Heterologous Expression and Purification of Cytochrome P450 Enzymes (SLS, SLAS, OeOMES, OeSXS)

This protocol describes a general method for the expression and purification of plant cytochrome P450 enzymes in *Saccharomyces cerevisiae* (yeast), a commonly used system for these proteins.

a. Gene Synthesis and Cloning:

- The coding sequences for the target enzymes (e.g., *C. roseus* CYP72A1, *C. acuminata* CYP72A564, *O. europaea* OeOMES) are codon-optimized for yeast expression and synthesized commercially.
- The synthesized genes are cloned into a yeast expression vector, such as pYeDP60, which contains a galactose-inducible promoter.

b. Yeast Transformation:

- The expression plasmids are transformed into a suitable yeast strain (e.g., WAT11), which often co-expresses a cytochrome P450 reductase (CPR) to ensure sufficient electron transfer for P450 activity.
- Transformants are selected on appropriate synthetic defined medium lacking the auxotrophic marker present on the plasmid.

c. Protein Expression:

- A pre-culture of the transformed yeast is grown overnight in selective medium containing glucose.
- The pre-culture is used to inoculate a larger volume of expression medium containing galactose to induce protein expression.
- The culture is incubated at 30°C with shaking for 24-48 hours.

d. Microsome Isolation:

- Yeast cells are harvested by centrifugation.
- The cell pellet is washed and resuspended in a lysis buffer containing protease inhibitors.
- Cells are lysed using glass beads or a French press.
- The lysate is centrifuged at a low speed to remove cell debris, followed by a high-speed ultracentrifugation to pellet the microsomal fraction.

e. (Optional) Solubilization and Purification of Recombinant Protein:

- The microsomal pellet is resuspended in a solubilization buffer containing a detergent (e.g., sodium cholate).
- The solubilized proteins are purified using affinity chromatography, such as Ni-NTA chromatography if a His-tag was incorporated into the protein.

Enzyme Assays

a. Secologanin Synthase (SLS) and SLAS Assay:

- Reaction Mixture: A typical reaction mixture (100 μ L) contains:
 - 50 mM phosphate buffer (pH 7.5)
 - 1 mM NADPH
 - 100 μ M Loganin or Loganic acid (substrate)
 - Microsomal preparation or purified enzyme (10-50 μ g of total protein)
- Procedure:
 - The reaction is initiated by the addition of NADPH.
 - The mixture is incubated at 30°C for 30-60 minutes.
 - The reaction is stopped by the addition of an equal volume of methanol or by boiling.
 - The mixture is centrifuged to pellet precipitated protein.
 - The supernatant is analyzed by HPLC or LC-MS to quantify the formation of secologanin or secologanic acid.

b. Assay for Enzymes Acting on **7-Ketologanin** (OeOMES and OeSXS):

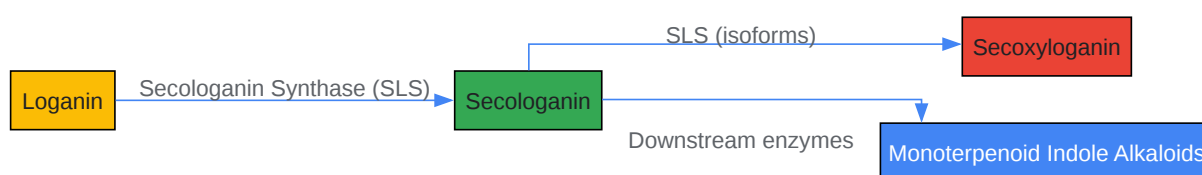
- This assay follows a similar principle to the SLS assay but uses 7-epi-loganin as the initial substrate, as the reaction proceeds through a **7-ketologanin** intermediate.
- Reaction Mixture:

- 50 mM phosphate buffer (pH 7.5)
- 1 mM NADPH
- 100 μ M 7-epi-loganin
- Microsomal preparation from yeast expressing OeOMES or OeSXS.
- Procedure:
 - The reaction is initiated, incubated, and stopped as described for the SLS assay.
 - The products (oleoside methyl ester or secoxyloganin) are quantified by HPLC or LC-MS analysis.

Mandatory Visualization

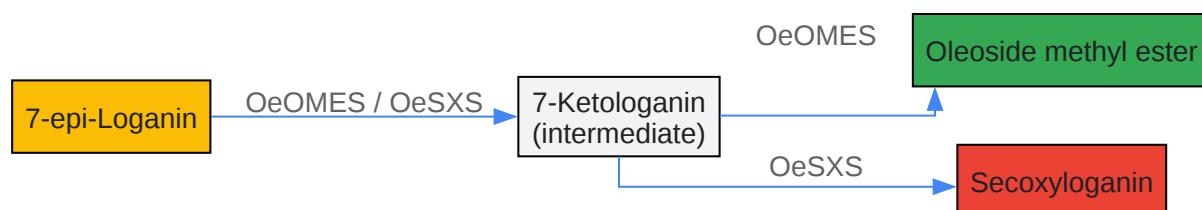
Biosynthetic Pathways

The following diagrams illustrate the biosynthetic pathways leading to the formation of secologanin and other secoiridoids from loganin and **7-ketologanin**.



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Biosynthetic fate of Loganin.

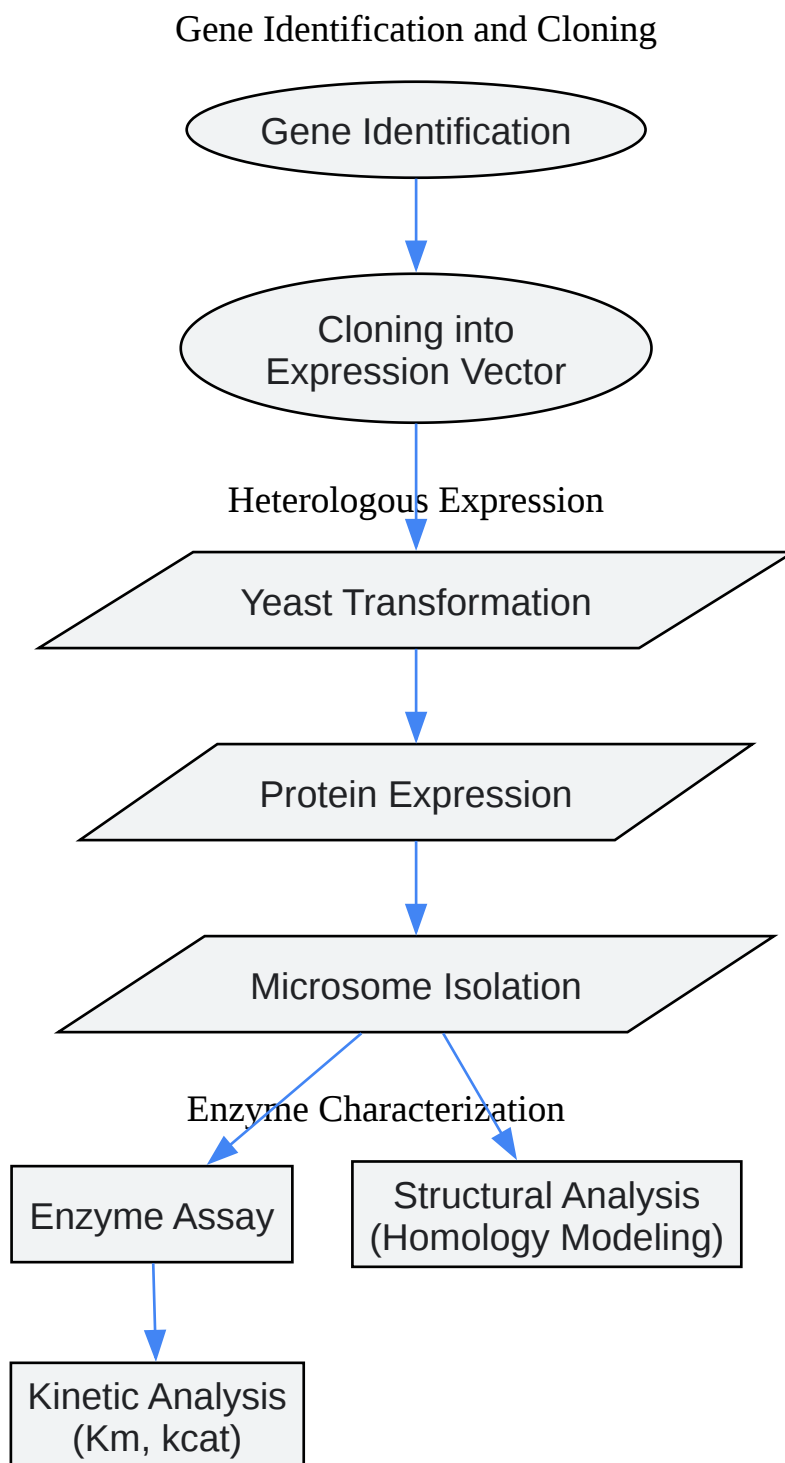


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Biosynthesis via a **7-Ketologanin** intermediate in *Olea europaea*.

Experimental Workflow

The following diagram outlines the general workflow for the characterization of these enzymes.

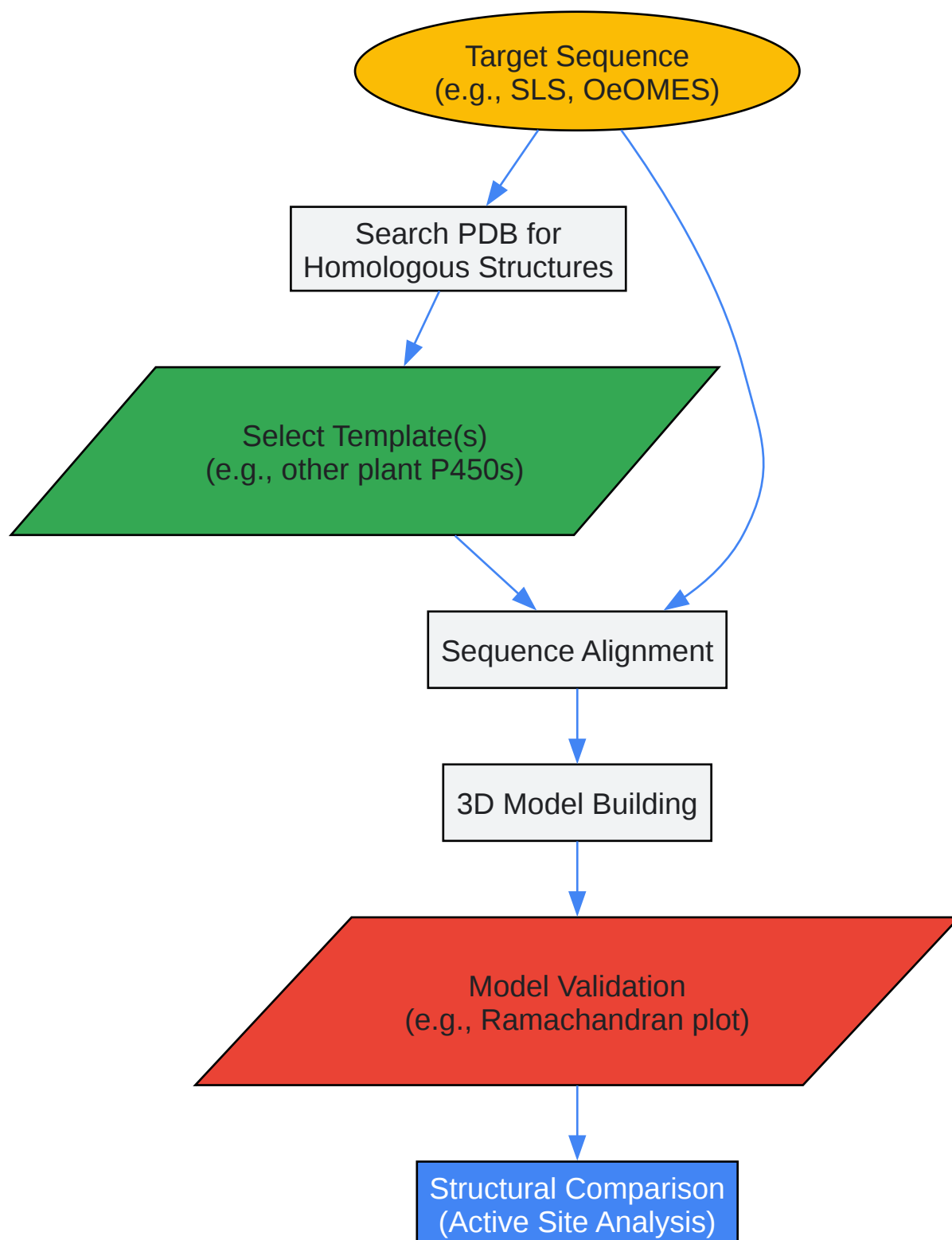


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Workflow for enzyme characterization.

Structural Comparison Logic

As no experimental structures are currently available in the Protein Data Bank (PDB) for SLS, OeOMES, or OeSXS, a structural comparison relies on homology modeling.



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